molecular formula C11H16N2OS B3335969 1-(4-Ethoxyphenyl)-3-ethylthiourea CAS No. 15863-23-7

1-(4-Ethoxyphenyl)-3-ethylthiourea

Cat. No.: B3335969
CAS No.: 15863-23-7
M. Wt: 224.32 g/mol
InChI Key: IZIKORVGYQJQMK-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-ethylthiourea (CAS 15863-23-7) is a synthetic compound featuring a thiourea skeleton, with a linear formula of C11H16N2OS and a molecular weight of 224.327 g/mol . This chemical is of significant interest in plant biology research, particularly as a solid ethylene response inducer. Ethylene is a key gaseous plant hormone regulating growth processes from seedling development to fruit ripening, but its gaseous nature limits practical application . Researchers have identified that small molecules with a thiourea skeleton, such as this compound and its derivatives (known as ZKT compounds), can induce the classic "triple response" in Arabidopsis thaliana—characterized by inhibited hypocotyl elongation, radial hypocotyl swelling, and exaggerated apical hook formation—which is a definitive indicator of ethylene signaling pathway activation . Mode of action studies indicate that these thiourea derivatives activate the ethylene signaling pathway through interactions with its upstream components, offering a research tool to probe hormone signaling mechanisms . These properties also suggest potential application in agricultural research for managing root parasitic weeds like Striga hermonthica through "suicidal germination" strategies . Thiourea derivatives are recognized as versatile intermediates in organic synthesis and are known to exhibit diverse biological activities, making them valuable scaffolds in discovery research . This product is provided for early discovery research. For Research Use Only . Not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-3-12-11(15)13-9-5-7-10(8-6-9)14-4-2/h5-8H,3-4H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIKORVGYQJQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357630
Record name 1-(4-ethoxyphenyl)-3-ethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15863-23-7
Record name NSC176358
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-ethoxyphenyl)-3-ethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Ethoxyphenyl)-3-ethylthiourea can be synthesized through the reaction of 4-ethoxyaniline with ethyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:

4-Ethoxyaniline+Ethyl isothiocyanateThis compound\text{4-Ethoxyaniline} + \text{Ethyl isothiocyanate} \rightarrow \text{this compound} 4-Ethoxyaniline+Ethyl isothiocyanate→this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts or phase-transfer agents can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-ethylthiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-ethylthiourea has several notable applications across different domains:

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its thiourea structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.

Biology

  • Enzyme Inhibition : Research has indicated that this compound can act as an enzyme inhibitor. This property is significant for studying metabolic pathways and developing inhibitors for specific enzymes involved in disease processes .

Medicine

  • Antimicrobial and Anticancer Properties : Preliminary studies have explored the compound's potential therapeutic effects, particularly its antimicrobial and anticancer activities. These studies suggest that it may inhibit the growth of certain pathogens and cancer cells, although further research is needed to fully understand its mechanisms and efficacy .

Agricultural Applications

  • Weed Control Agents : Compounds with thiourea skeletons have been investigated for their ability to induce ethylene responses in plants. This property could be harnessed for developing solid ethylene response inducers that facilitate crop growth while controlling parasitic weeds like Striga hermonthica .

Case Studies and Experimental Findings

Recent studies have documented various experimental findings related to the applications of this compound:

StudyFocusFindings
Graham et al. (1975)Thyroid CarcinogenicityIncreased incidence of thyroid carcinoma in rats administered ethylene thiourea; suggests potential implications for similar thioureas .
ZKT1 Derivatives Study (2023)Ethylene Response InductionIdentified derivatives of thiourea that stimulate ethylene responses in Arabidopsis thaliana, indicating agricultural potential .
N,N'-Disubstituted Thioureas (2016)Biological EvaluationInvestigated various thiourea derivatives as inhibitors of nitric oxide synthase, showcasing the biological relevance of thioureas .

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-ethylthiourea involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Thiourea derivatives exhibit diverse properties based on substituent groups. Below is a comparative analysis:

Table 1: Key Physicochemical Properties of Thiourea Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
1-(4-Ethoxyphenyl)-3-ethylthiourea C₁₁H₁₆N₂OS 224.32 112 Ethoxy, Ethyl
1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea C₁₁H₁₆N₂O₂S 240.32 Not reported Ethoxy, Hydroxyethyl
1-(1-Adamantyl)-3-ethylthiourea C₁₃H₂₂N₂S 238.39 Not reported Adamantyl, Ethyl
1-(4-Chlorophenyl)-3-phenylthiourea C₁₃H₁₁ClN₂S 262.76 Not reported Chloro, Phenyl
1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea C₁₆H₁₈N₂O₄S 334.39 Not reported Hydroxy, Trimethoxy
  • Electron-Donating vs. In contrast, the chloro group in 1-(4-chlorophenyl)-3-phenylthiourea introduces electron-withdrawing effects, which may alter reactivity and solubility .
  • Hydrogen Bonding and Solubility :

    • The hydroxyethyl group in 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the ethyl analog .
    • The hydroxyphenyl and trimethoxyphenyl groups in 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea further enhance hydrogen-bonding interactions, critical for tyrosinase inhibition .
  • This may explain its lower synthetic yield (18.9%) compared to less bulky derivatives .

Biological Activity

1-(4-Ethoxyphenyl)-3-ethylthiourea is a compound that belongs to the thiourea class, characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is further bonded to an organic group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture.

Chemical Structure and Synthesis

The molecular formula of this compound is C11_{11}H14_{14}N2_{2}OS, and its CAS number is 15863-23-7. The synthesis typically involves the reaction of 4-ethoxyaniline with ethyl isothiocyanate in an organic solvent like ethanol or acetonitrile under reflux conditions. This reaction can be represented as follows:

4 Ethoxyaniline+Ethyl isothiocyanate1 4 Ethoxyphenyl 3 ethylthiourea\text{4 Ethoxyaniline}+\text{Ethyl isothiocyanate}\rightarrow \text{1 4 Ethoxyphenyl 3 ethylthiourea}

This compound exhibits its biological activity primarily through enzyme inhibition. It is believed to interact with specific molecular targets by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic action. This mechanism is crucial for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that thiourea derivatives, including this compound, possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, suggesting its potential use in cancer therapy. The specific pathways involved in this activity are still under investigation but may involve modulation of signaling pathways related to cell survival and proliferation.

Ethylene Response Induction

A recent study highlighted the role of thiourea derivatives as ethylene response inducers in plants. Compounds similar to this compound have been shown to stimulate ethylene-like activities in Arabidopsis thaliana, which could be leveraged for agricultural applications such as weed control and crop enhancement .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiourea derivatives. Below is a table summarizing key characteristics:

Compound NameAntimicrobial ActivityAnticancer ActivityEthylene Response Induction
This compoundModerateYesYes
1-(4-Methoxyphenyl)-3-ethylthioureaLowYesNo
1-(4-Chlorophenyl)-3-ethylthioureaHighModerateYes

Case Studies

Several studies have explored the biological activity of thiourea derivatives:

  • Antimicrobial Efficacy : A study evaluating various thiourea derivatives found that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus.
  • Cancer Cell Apoptosis : In vitro tests demonstrated that treatment with this compound led to increased apoptosis rates in breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Crop Enhancement : Field trials using thiourea derivatives as ethylene response inducers showed improved growth and yield in crops affected by Striga hermonthica, a significant agricultural pest .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Ethoxyphenyl)-3-ethylthiourea, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition of ethylamine to 4-ethoxyphenyl isothiocyanate in a polar solvent (e.g., ethanol or methanol) under reflux conditions. Reaction optimization includes temperature control (60–80°C) and stoichiometric equivalence of reactants to minimize byproducts . Purification typically involves recrystallization using ethanol/diethyl ether or column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio). Purity validation requires HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to confirm molecular weight (theoretical m/z: 254.35) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR in DMSO-d6d_6 will show distinct signals for the ethoxy group (δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2), thiourea NH protons (δ 9.5–10.5 ppm), and aromatic protons (δ 6.8–7.5 ppm). 13C^{13}C NMR confirms the thiourea carbonyl (δ ~180 ppm) .
  • IR : Stretching vibrations for C=S (1150–1250 cm1^{-1}), N-H (3200–3400 cm1^{-1}), and aryl ether C-O (1240–1270 cm1^{-1}) .
  • XRD : Single-crystal X-ray diffraction resolves molecular geometry and confirms bond lengths (C=S: ~1.68 Å; N-C: ~1.34 Å) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for thiourea derivatives be resolved during structural refinement?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL-2018) for refinement, applying constraints for thermal parameters of the ethoxyphenyl group to address disorder. Hydrogen bonding patterns (e.g., N-H···S and C-H···π interactions) should be analyzed using Mercury 4.0 to validate packing stability . For ambiguous electron density, employ twin refinement (via TWIN/BASF commands) and cross-validate with DFT-optimized geometries (B3LYP/6-31G*) .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-donating ethoxy group increases electron density on the aromatic ring, stabilizing intermediates during nucleophilic attacks. Computational studies (e.g., Gaussian 16 with NBO analysis) reveal partial charges on the thiourea sulfur (–0.42 e) and adjacent nitrogen (–0.38 e), directing reactivity toward electrophilic agents. Solvent effects (e.g., DMF vs. THF) can be modeled using COSMO-RS to predict reaction pathways .

Q. What experimental strategies are recommended for evaluating the biological activity of this compound against enzyme targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate. IC50_{50} values should be compared to control thioureas (e.g., 1-benzyl-3-phenylthiourea) to assess selectivity .
  • Docking Studies : AutoDock Vina or Schrödinger Glide can model interactions with active sites (e.g., urease or carbonic anhydrase). Key residues (e.g., His-α137 in urease) may form hydrogen bonds with the thiourea moiety .
  • SAR Analysis : Modify substituents (e.g., replacing ethoxy with methoxy) and correlate logP (measured via shake-flask method) with activity trends .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antibacterial efficacy of thiourea derivatives?

  • Methodological Answer : Standardize testing protocols using CLSI guidelines (e.g., broth microdilution for MIC determination). Control variables include bacterial strain (e.g., S. aureus ATCC 25923), inoculum size (5 × 105^5 CFU/mL), and solvent (DMSO ≤1% v/v). Cross-reference with structural analogs (e.g., 1-(4-chlorophenyl)-3-ethylthiourea) to identify substituent-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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